Promazine Hydrochloride

Beschreibung

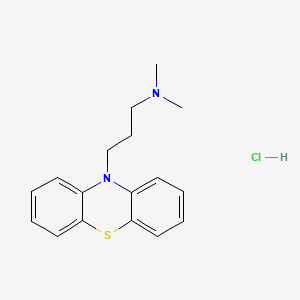

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046949 | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53-60-1 | |

| Record name | Promazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16EOR79U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Promazine Hydrochloride

Mechanisms of Action of Promazine (B1679182) Hydrochloride at Molecular and Cellular Levels

Receptor Binding Profiles and Affinity of Promazine Hydrochloride

The clinical effects of this compound are a direct consequence of its binding affinity for multiple receptor subtypes. As a multi-receptor antagonist, it displays a broad pharmacological footprint. selleckchem.comnih.gov The compound's antipsychotic effects are primarily attributed to its blockade of dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

This compound functions as an antagonist at several dopamine receptor subtypes, with a notable affinity for the D2-like family of receptors. nih.govnih.gov This antagonism in the mesolimbic pathway is a key mechanism for its antipsychotic properties. nih.gov The compound is reported to be an antagonist of D1, D2, and D4 dopamine receptors. selleckchem.comnih.govnih.gov Research indicates that the affinity for the D2 receptor is a predictor of the neuroleptic potency of promazine. nih.gov

While specific binding affinities (Ki) for all dopamine receptor subtypes are not extensively detailed in all literature, available data indicates a significant interaction, particularly with D2 and D3 receptors.

| Receptor Subtype | Action | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| D1 | Antagonist | Data not available | selleckchem.comnih.gov |

| D2 | Antagonist | 6.5 | nih.gov |

| D3 | Antagonist | 6.8 | nih.gov |

| D4 | Antagonist | Data not available | selleckchem.comnih.gov |

| D5 | Data not available | Data not available |

In addition to its effects on the dopaminergic system, this compound also modulates serotonergic neurotransmission, primarily through antagonism at 5-HT2A and 5-HT2C receptors. selleckchem.comnih.gov The antagonistic activity at serotonin 5-HT2 receptors is reported to be greater than its activity at dopamine D2 receptors, which may account for a lower incidence of certain side effects. nih.gov

| Receptor Subtype | Action | Binding Affinity Data | Reference |

|---|---|---|---|

| 5-HT1A | Data not available | Data not available | |

| 5-HT2A | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

| 5-HT2C | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

This compound is a known antagonist of alpha-1 (α1) adrenergic receptors. selleckchem.comrcsb.org This action contributes to some of the cardiovascular side effects observed with phenothiazine (B1677639) compounds. In contrast, its affinity for alpha-2 (α2) adrenergic receptors is significantly lower. Studies on related phenothiazines have shown that these compounds generally have 10 to 500 times lower affinity for α2-adrenoceptors compared to α1-adrenoceptors and dopamine D2 receptors.

| Receptor Subtype | Action | Binding Affinity Data | Reference |

|---|---|---|---|

| α1 | Antagonist | Reported to have affinity | selleckchem.comrcsb.org |

| α2 | Weak Antagonist/Low Affinity | Significantly lower affinity than for α1 |

A prominent pharmacological feature of this compound is its potent antagonism of the histamine (B1213489) H1 receptor. selleckchem.com This H1 receptor blockade is responsible for the sedative effects commonly associated with this compound. nih.gov

| Receptor Subtype | Action | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| H1 | Antagonist | 5.9 | nih.gov |

This compound exhibits strong anticholinergic activity through its antagonism of muscarinic cholinergic receptors, from M1 through M5 subtypes. selleckchem.comnih.gov This broad antagonism of muscarinic receptors is responsible for a range of peripheral and central anticholinergic side effects. While specific affinity data for promazine at each subtype is not consistently available, studies on structurally similar phenothiazines, such as promethazine (B1679618), demonstrate high affinity across all five muscarinic receptor subtypes. guidetopharmacology.org

| Receptor Subtype | Action | Binding Affinity Data | Reference |

|---|---|---|---|

| M1 | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

| M2 | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

| M3 | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

| M4 | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

| M5 | Antagonist | Reported to have affinity | selleckchem.comnih.gov |

Post-receptor Signaling Pathways Affected by this compound

This compound's pharmacological effects are a direct consequence of its ability to block several types of neurotransmitter receptors, each linked to distinct intracellular signaling cascades. By acting as an antagonist, this compound prevents the endogenous ligands from activating these receptors, thereby modulating downstream cellular responses. drugbank.comselleckchem.comnih.gov

The primary signaling pathways affected include:

Dopamine D2 Receptors: As a key mechanism for its antipsychotic effect, this compound antagonizes D2 receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase. This blockade prevents the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and influencing gene expression and neuronal excitability in pathways like the mesolimbic pathway. nih.gov

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors, another class of GPCRs, is crucial to promazine's atypical properties among typical antipsychotics, such as reduced extrapyramidal effects. drugbank.comnih.gov These receptors are coupled to Gq/11 proteins, and their activation normally stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By blocking this, this compound modulates excitatory neurotransmission. magtechjournal.com

Histamine H1 Receptors: The potent sedative effects of this compound are largely due to its antagonism of H1 receptors in the central nervous system. nih.gov H1 receptors are also coupled to Gq/11 proteins. Blocking these receptors inhibits the histamine-induced activation of the PLC pathway and also prevents the activation of the NF-κB signal cascade, which plays a role in inflammatory responses. nih.gov

Alpha-1 Adrenergic Receptors: Blockade of these Gq-coupled receptors inhibits the norepinephrine-induced activation of the PLC-IP3-DAG pathway. researchgate.net This action contributes to the sedative and hypotensive effects of the drug by preventing smooth muscle contraction in blood vessels. nih.govwikipedia.org

Muscarinic Acetylcholine (B1216132) Receptors: this compound exhibits anticholinergic properties by blocking muscarinic receptors (M1-M5). drugbank.comselleckchem.com These receptors have various downstream effects; for example, M1, M3, and M5 receptors are coupled to Gq proteins and the PLC pathway, while M2 and M4 receptors are coupled to Gi proteins, inhibiting adenylyl cyclase. This broad antagonism contributes to a range of effects, including sedation. patsnap.com

| Receptor Target | Primary Signaling Pathway Affected | Key Second Messengers/Effectors |

|---|---|---|

| Dopamine D2 | Inhibition of Adenylyl Cyclase | cAMP, PKA |

| Serotonin 5-HT2A | Phospholipase C Activation | IP3, DAG, Ca2+, PKC |

| Histamine H1 | Phospholipase C Activation, NF-κB | IP3, DAG, Ca2+ |

| Alpha-1 Adrenergic | Phospholipase C Activation | IP3, DAG, Ca2+ |

| Muscarinic (M1, M3, M5) | Phospholipase C Activation | IP3, DAG, Ca2+ |

| Muscarinic (M2, M4) | Inhibition of Adenylyl Cyclase | cAMP |

Effects of this compound on Neurotransmitter Release and Reuptake

The primary mechanism of this compound is centered on its action as a receptor antagonist at the postsynaptic membrane. This means it primarily works by blocking the sites where neurotransmitters would normally bind, thereby preventing them from exerting their effects. drugbank.comnih.gov Its direct influence on the presynaptic release or reuptake of neurotransmitters is not its main therapeutic action.

Unlike substances that act as reuptake inhibitors (which increase the concentration of neurotransmitters in the synaptic cleft by blocking their transport back into the presynaptic neuron), this compound's main function is to reduce the over-stimulation of postsynaptic receptors. drugbank.com While some related phenothiazines like chlorpromazine (B137089) may weakly inhibit the presynaptic reuptake of dopamine, the principal effect of promazine is the blockade of postsynaptic dopamine and other neurotransmitter receptors. nih.gov This blockade of postsynaptic D2 receptors can lead to a compensatory increase in dopamine turnover in certain brain regions as the presynaptic neurons attempt to overcome the receptor blockade. nih.gov However, the therapeutic action is derived from preventing the signal transduction that would otherwise result from neurotransmitter binding.

Pharmacodynamics of this compound

The clinical effects of this compound are a manifestation of its interactions with multiple receptor systems within the brain. Its pharmacodynamic profile is characterized by antipsychotic, sedative, and anxiolytic effects, as well as a specific pattern of motor system modulation.

Central Nervous System Effects of this compound

This compound is classified as a typical antipsychotic, though its antipsychotic effect is generally considered weaker than that of other phenothiazines like chlorpromazine. drugbank.comnih.govnih.gov Its efficacy in managing psychosis, such as hallucinations and delusions, stems from its antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway. nih.govpsychopharmacologyinstitute.com This neural circuit, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens and other limbic structures, is implicated in reward, motivation, and emotion. Hyperactivity in this pathway is strongly associated with the positive symptoms of schizophrenia. nih.govpsychopharmacologyinstitute.com By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. drugbank.compsychopharmacologyinstitute.com

The compound's significant antagonism of 5-HT2A receptors also contributes to its antipsychotic profile and may modulate dopaminergic activity in other critical neural circuits, such as the mesocortical pathway, which is associated with the negative and cognitive symptoms of schizophrenia. drugbank.commagtechjournal.compatsnap.com

This compound exhibits pronounced sedative and anxiolytic effects, making it useful for the short-term management of psychomotor agitation and restlessness. drugbank.comwikipedia.org The primary mechanism underlying these properties is its potent antagonism of histamine H1 receptors in the central nervous system. researchgate.net As a lipophilic molecule, it can cross the blood-brain barrier and block H1 receptors that are involved in maintaining wakefulness. researchgate.net

A notable characteristic of this compound is its relatively weak propensity to cause extrapyramidal symptoms (EPS) compared to other first-generation antipsychotics. drugbank.com These medication-induced movement disorders, such as parkinsonism and dystonia, are caused by the blockade of dopamine D2 receptors within the nigrostriatal pathway. psychopharmacologyinstitute.comquizlet.com This pathway connects the substantia nigra pars compacta with the dorsal striatum and is critical for motor control. wikipedia.org

The lower risk of EPS with promazine is attributed to its specific receptor binding profile, where it demonstrates greater activity as an antagonist at serotonin 5-HT2A receptors than at dopamine D2 receptors. drugbank.comnih.gov Blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the striatum, which helps to counteract the effects of D2 receptor blockade in the nigrostriatal pathway. This dual action helps to mitigate the motor side effects typically associated with potent D2 antagonism. drugbank.com

Peripheral Pharmacodynamic Effects of this compound

This compound, a phenothiazine derivative, exerts several notable effects on the peripheral nervous system. These actions are primarily due to its antagonism of various receptors, including alpha-adrenergic, muscarinic, and histamine H1 receptors. nih.govdrugbank.com

Pharmacokinetics of this compound

The pharmacokinetics of this compound are characterized by its absorption, distribution, extensive metabolism, and subsequent elimination from the body. These processes determine the onset, intensity, and duration of the drug's effects.

This compound is readily absorbed from the gastrointestinal tract following oral administration. tevauk.com However, the absorption can be erratic, leading to significant interindividual differences in peak plasma concentrations. nih.govdrugbank.com The compound is subject to considerable first-pass metabolism, which occurs in the gut wall and the liver, reducing its systemic bioavailability. tevauk.commims.com

Once in the systemic circulation, promazine is widely distributed throughout the body and can cross the blood-brain barrier. mims.com A key characteristic of its distribution is its high degree of binding to plasma proteins, with over 90% of the drug being bound. This extensive protein binding influences its distribution and availability to target tissues.

This compound undergoes extensive hepatic metabolism, primarily through oxidative processes mediated by microsomal enzymes. nih.govmedicines.org.uk The metabolic pathways are complex and result in the formation of numerous metabolites. Two of the primary metabolites identified in humans are N-desmethylpromazine and promazine sulfoxide. nih.govdrugbank.com

Other metabolic reactions include hydroxylation and demethylation. nih.gov In studies conducted on horses, several metabolites were detected, including the parent drug and four key metabolites. The two major metabolites were identified as 3-hydroxypromazine (B130020) and 3-hydroxydesmonomethyl-promazine, which were present as conjugates. madbarn.comnih.gov Two minor metabolites found were promazine N-oxide and promazine N-oxide sulfoxide. madbarn.comnih.gov

The metabolism of promazine is significantly dependent on the cytochrome P450 (CYP) enzyme system. Specific isoforms are responsible for the main metabolic pathways of 5-sulphoxidation and N-demethylation. nih.gov

In vitro studies using human liver microsomes and cDNA-expressed human CYPs have identified the key enzymes involved. The results indicate that CYP1A2 and CYP3A4 are the principal isoforms responsible for promazine 5-sulphoxidation. nih.gov For the N-demethylation of promazine, CYP1A2 and CYP2C19 are the primary catalyzing isoforms. nih.gov Other enzymes, such as CYP2C9 and CYP3A4, contribute to a lesser extent to 5-sulphoxidation and N-demethylation, respectively. nih.gov The role of CYP2A6, CYP2B6, CYP2D6, and CYP2E1 in these specific metabolic pathways appears to be negligible. nih.gov

Contribution of CYP Isoforms to Promazine Metabolism

| Metabolic Pathway | Primary CYP Isoforms | Minor Contributing CYP Isoforms |

|---|---|---|

| 5-Sulphoxidation | CYP1A2, CYP3A4 nih.gov | CYP2C9 nih.gov |

| N-Demethylation | CYP1A2, CYP2C19 nih.gov | CYP3A4 nih.gov |

The highest intrinsic clearance (Vmax/Km) for 5-sulphoxidation was observed with the CYP1A subfamily, CYP3A4, and CYP2B6. nih.gov For N-demethylation, the highest intrinsic clearance was found with CYP2C19, the CYP1A subfamily, and CYP2B6. nih.gov

In addition to oxidative metabolism, conjugation with glucuronic acid is another important step in the metabolism of promazine. nih.gov This process, known as glucuronidation, involves the transfer of glucuronic acid to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferase enzymes. wikipedia.org The resulting glucuronide conjugates are significantly more water-soluble, which facilitates their elimination from the body via urine or feces. wikipedia.org

Evidence for this pathway comes from animal studies where the two major metabolites, 3-hydroxypromazine and 3-hydroxydesmonomethyl-promazine, were found to be present as conjugates that could be hydrolyzed by β-glucuronidase/arylsulfatase. madbarn.comnih.gov This indicates that glucuronidation is a significant pathway for the detoxification and clearance of promazine metabolites. madbarn.com

The elimination of this compound and its metabolites follows a multiphasic pattern. medicines.org.uk The elimination half-life is estimated to be between 20 and 40 hours. medicines.org.uk The metabolites are excreted from the body through both urine and bile into the feces. tevauk.commims.com Research indicates that less than 1% of a dose of promazine is excreted in the urine as the unchanged parent drug, highlighting the extensiveness of its metabolism before excretion.

Preclinical Research on Promazine Hydrochloride

In Vitro Models for Promazine (B1679182) Hydrochloride Research

In vitro models provide a controlled environment to investigate the molecular and cellular effects of a drug, offering insights into its direct interactions with biological targets. These systems are essential for initial screening and detailed mechanistic studies.

Cell culture systems are indispensable tools for characterizing the interaction of promazine hydrochloride with its target receptors. Promazine is a phenothiazine (B1677639) derivative known to interact with a wide array of neurotransmitter receptors. drugbank.comnih.gov Its antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Receptor binding assays are used to determine the affinity of this compound for various receptor subtypes. In these assays, cultured cells are engineered to express specific receptors of interest. The ability of this compound to displace a radioactively labeled ligand that is known to bind to the receptor is measured, allowing for the quantification of its binding affinity. This compound has been identified as an antagonist for dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (1 through 5), alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors. drugbank.comnih.govselleckchem.com

Functional assays go a step further by measuring the biological response that occurs after the drug binds to the receptor. For example, researchers can measure changes in intracellular signaling molecules, such as second messengers, to determine whether this compound acts as an agonist or an antagonist at a specific receptor. The antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors is a key characteristic of its antipsychotic action. nih.gov

| Receptor Family | Specific Receptors Targeted | Interaction Type |

|---|---|---|

| Dopamine | D1, D2, D4 | Antagonist |

| Serotonin | 5-HT2A, 5-HT2C | Antagonist |

| Muscarinic | M1, M2, M3, M4, M5 | Antagonist |

| Adrenergic | Alpha-1 | Antagonist |

| Histamine | H1 | Antagonist |

This table summarizes the known receptor binding profile of this compound as identified through in vitro assays. drugbank.comnih.govselleckchem.com

Organotypic slice cultures represent an advanced in vitro model that preserves the three-dimensional architecture and synaptic connectivity of a specific brain region. nih.govnih.gov These cultures are prepared from thin slices of brain tissue, often from neonatal rodents, and can be maintained in the lab for weeks. nih.gov This system allows for the study of drug effects on neuronal circuits in a context that more closely resembles the in vivo environment compared to dissociated cell cultures. nih.gov

For a compound like this compound, organotypic slice cultures of brain regions implicated in psychosis, such as the hippocampus or prefrontal cortex, can be used to study its effects on neurophysiology. Researchers can use techniques like electrophysiology to record the electrical activity of neurons within the slice. By applying this compound to the culture medium, it is possible to observe its direct impact on neuronal firing rates, synaptic transmission, and network oscillations. These studies can help elucidate how the compound's receptor-blocking properties translate into changes in the function of complex neural circuits, providing a bridge between molecular actions and behavioral effects.

In Vivo Animal Models for this compound Efficacy and Safety Assessment

In vivo animal models are critical for evaluating the integrated physiological and behavioral effects of a drug in a whole organism. These models are essential for assessing the therapeutic potential and predicting the safety profile of compounds like this compound.

To assess the antipsychotic efficacy of this compound, researchers utilize various rodent models designed to mimic specific symptoms of psychosis. nih.gov These models are broadly categorized based on how the psychosis-like state is induced:

Pharmacologically-induced models: These models involve administering drugs that induce psychosis-like behaviors in rodents. For example, amphetamine-induced hyperlocomotion is often used as a model for the positive symptoms of schizophrenia, reflecting enhanced mesolimbic dopamine function. nih.gov

Neurodevelopmental models: These models are based on the hypothesis that schizophrenia originates from disruptions during early brain development. Techniques such as neonatal ventral hippocampal lesions or maternal immune activation can produce long-term behavioral changes in offspring that appear post-puberty, mirroring the timeline of symptom onset in humans. nih.gov

In these models, the efficacy of an antipsychotic drug is evaluated by its ability to reverse or attenuate the induced behavioral abnormalities. For instance, a successful antipsychotic would be expected to reduce the hyperlocomotion in a pharmacologically-induced model.

Behavioral pharmacology investigates how drugs affect the behavior of an organism. veteriankey.com In animal models, this compound and related phenothiazines have been studied for their effects on a range of behaviors relevant to their antipsychotic and sedative properties.

Studies on the closely related compound chlorpromazine (B137089) have shown that it can decrease locomotion, exploratory activity, and grooming in open-field tests. mdpi.com It also affects performance in tests of learning and memory. mdpi.com For example, in a hole-board apparatus test designed to measure exploration, chlorpromazine was found to significantly reduce exploratory behavior in rats. nih.gov These effects are consistent with the dopamine receptor blockade that is characteristic of phenothiazine antipsychotics. The sedative effects, likely mediated by histamine H1 and alpha-1 adrenergic receptor antagonism, are also readily observed in these models. drugbank.com

| Behavioral Test | Observed Effect of Related Phenothiazines (e.g., Chlorpromazine) | Associated Pharmacological Action |

|---|---|---|

| Open Field Test | Decreased locomotion and exploration | Dopamine D2 antagonism |

| Hole-Board Test | Reduced exploratory head-dipping | Dopamine D2 antagonism |

| Catalepsy Test | Increased immobility time | Dopamine D2 antagonism in the striatum |

| General Activity | Reduced overall motor activity | Dopamine, Histamine, and Adrenergic antagonism |

This table summarizes typical behavioral effects of phenothiazine antipsychotics in rodent models, which are indicative of the expected profile for this compound. mdpi.comnih.gov

To understand the biological underpinnings of its behavioral effects, studies investigate the neurochemical changes induced by this compound in the brains of animals. A primary focus is on the dopamine system, given its central role in the mechanism of antipsychotic drugs.

Research on the related compound chlorpromazine has demonstrated dose-dependent effects on catecholamine synthesis and metabolism in the brain. nih.gov For example, administration of chlorpromazine has been shown to increase the concentration of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in brain regions like the caudate nucleus. nih.gov This increase in metabolites is interpreted as an indirect measure of increased dopamine turnover; by blocking postsynaptic dopamine receptors, the drug disrupts the normal negative feedback loop, leading to a compensatory increase in dopamine synthesis and release by presynaptic neurons. These neurochemical findings provide a direct biological correlate to the receptor-blocking actions observed in in vitro assays and the behavioral effects seen in animal models.

| Brain Region | Neurochemical | Observed Change with Related Phenothiazines (e.g., Chlorpromazine) |

|---|---|---|

| Caudate Nucleus | Homovanillic Acid (HVA) | Increased |

| Caudate Nucleus | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased |

| Caudate Nucleus | Dopamine | Dose-dependent changes (no change or reduction) |

| Thalamus | Noradrenaline | Slightly increased |

This table presents neurochemical changes observed in animal brains following the administration of chlorpromazine, a compound structurally and pharmacologically similar to this compound. nih.gov

Toxicological Profiles of this compound in Preclinical Studies

This compound, a phenothiazine derivative, has been the subject of various preclinical toxicological investigations to characterize its potential adverse effects. These studies, conducted in various animal models, have provided insights into its acute and chronic toxicity profiles, as well as its impact on specific organ systems.

Acute and Chronic Toxicity Assessments

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a standard measure of acute toxicity. For this compound, LD50 values have been established in several preclinical models, demonstrating variability depending on the species and the route of administration.

Chronic toxicity studies, on the other hand, evaluate the effects of repeated or long-term exposure to a substance. Limited evidence from preclinical research suggests that prolonged exposure to this compound may lead to cumulative health effects impacting various organs or biochemical systems scbt.com. Some animal studies have also indicated a potential for developmental toxicity scbt.com. However, comprehensive data from long-term carcinogenicity, mutagenicity, and reproductive toxicity studies in preclinical models are not extensively detailed in the available literature. There have been concerns regarding its potential to cause cancer or mutations, but sufficient data to make a definitive assessment is lacking scbt.com.

Interactive Data Table: Acute Toxicity of this compound in Animal Models

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 400 mg/kg |

| Mouse | Oral | 255 mg/kg scbt.com |

| Mouse | Intraperitoneal | 140 mg/kg nih.gov |

| Mouse | Intravenous | 38 mg/kg |

| Mouse | Intramuscular | 28 mg/kg |

| Mouse | Subcutaneous | 300 mg/kg |

| Dog | Intramuscular | 4.4 mg/kg |

This table summarizes the median lethal dose (LD50) of this compound in various animal models and routes of administration, as reported in preclinical studies.

Organ System Specific Toxicity of this compound

Preclinical investigations have explored the effects of this compound on various organ systems, revealing a range of potential toxicities.

Cardiovascular System: Phenothiazines as a class are known to have cardiovascular effects. Preclinical studies have shown that this compound can induce hypotension scbt.com. This effect is more likely with phenothiazines that have an aliphatic side-chain, such as promazine scbt.comscbt.com. Tachycardia, or an increased heart rate, has also been observed in preclinical models scbt.com. Concerns have been raised about the potential for promazine to prolong the QTc interval, which can increase the risk of arrhythmias mdpi.com.

Nervous System: As a neuroleptic agent, the primary effects of this compound are on the central nervous system (CNS). Preclinical studies have demonstrated that it can cause CNS depression nih.gov. While it has antipsychotic effects, it is also associated with extrapyramidal side effects, which are movement disorders nih.gov. Other observed effects in animal models include sedation and modifications in behavior and alertness scbt.com.

Hepatic System: Drug-induced liver injury is a known concern with many pharmaceuticals. For phenothiazines, including promazine, there is evidence of potential hepatotoxicity. Preclinical studies have indicated that promazine can be toxic to isolated rat hepatocytes documentsdelivered.com. In some animal models, co-administration of promazine with an inflammatory agent like lipopolysaccharide (LPS) has been shown to increase its hepatotoxic potential nih.gov.

Hematological System: Some preclinical findings suggest that promazine may have effects on the hematological system. There have been reports of hemolytic anemia in the context of promazine exposure nih.gov.

Reproductive and Endocrine Systems: Preclinical evidence suggests that this compound may have effects on the reproductive and endocrine systems. An increase in the incidence of mammary adenocarcinomas has been noted in rats, a finding common to D2 antagonists that increase prolactin secretion scbt.com. Chronic dopamine antagonism can lead to elevated serum prolactin levels, which may result in reproductive and developmental toxicity, including effects on the estrous cycle and implantation scbt.com.

Clinical Research and Therapeutic Applications of Promazine Hydrochloride

Early Clinical Trials and Efficacy of Promazine (B1679182) Hydrochloride

Promazine hydrochloride, a phenothiazine (B1677639) derivative, emerged in the mid-20th century as a therapeutic agent for psychiatric conditions. drugbank.com Early clinical investigations focused on its potential to manage psychomotor agitation and symptoms of psychosis. nih.gov These initial trials were crucial in establishing its profile as a neuroleptic medication.

One of the pioneering studies in this area was a 1959 clinical trial that evaluated the effectiveness of this compound and acetylpromazine in chronic schizophrenic patients. nih.gov This research provided foundational evidence for its use in this patient population. The primary goal of these early trials was to assess the drug's ability to control excitement and agitation, as well as to alleviate psychotic symptoms like delusions and hallucinations. nih.gov

The calming effect of promazine was noted to be immediate, although repeated administrations were often necessary to control a patient's agitation. nih.gov While its antipsychotic effect was considered weaker than that of its counterpart, chlorpromazine (B137089), promazine was observed to have weaker extrapyramidal and autonomic side effects. drugbank.com This characteristic led to its use in elderly patients who were restless or psychotic. drugbank.com

Comparative Effectiveness Research of this compound

Comparative studies have been essential in positioning this compound within the broader landscape of antipsychotic medications. A key area of investigation has been its comparison with chlorpromazine, another widely used phenothiazine.

A study published in 1957 directly compared the effects of promazine and chlorpromazine in various mental syndromes. nih.gov Research indicated that while chlorpromazine might have greater antipsychotic activity, promazine presented a different side-effect profile, with fewer extrapyramidal symptoms. drugbank.comcambridge.org This distinction made promazine a viable alternative in certain clinical scenarios where the side effects of other neuroleptics were a primary concern. drugbank.com

Further research has explored the use of promazine in combination with other drugs to enhance therapeutic outcomes. For instance, a combination of promazine and chlorpromazine was found to have both antipsychotic and tranquilizing effects, rendering unmanageable psychotic patients calmer and less aggressive. scispace.comnih.gov Similarly, the combination of haloperidol (B65202) and promethazine (B1679618) (a related phenothiazine) has been studied for acute agitation, with the promethazine helping to counteract the extrapyramidal side effects of haloperidol while contributing to sedation. droracle.ai

While placebo-controlled trials have consistently demonstrated the superiority of antipsychotic drugs, including phenothiazines like promazine, over placebo in managing psychotic symptoms, there is little evidence to suggest significant differences in efficacy among most first- and second-generation antipsychotics. wikipedia.orgnih.gov The choice of medication, therefore, often depends on the individual patient's condition and tolerance for specific side effects.

Comparative Efficacy of this compound

| Comparison Drug | Key Findings | Reference |

|---|---|---|

| Chlorpromazine | Promazine has weaker antipsychotic activity but fewer extrapyramidal and autonomic side effects. | drugbank.com |

| Placebo | Antipsychotics, including promazine, are significantly more effective in preventing relapse. | nih.gov |

| Combination with Chlorpromazine | Effective in managing unmanageable psychotic patients by providing both antipsychotic and tranquilizing effects. | scispace.comnih.gov |

| Combination with Haloperidol (related phenothiazine) | Promethazine helps mitigate extrapyramidal side effects of haloperidol in treating acute agitation. | droracle.ai |

This compound in Specific Psychiatric and Neurological Conditions

This compound in Schizophrenia Spectrum Disorders

This compound has been utilized in the management of schizophrenia, primarily for its ability to control psychotic symptoms. drugbank.com It is recognized as a phenothiazine used to manage this condition. drugbank.com Early clinical trials, such as the one conducted in 1959, specifically investigated its role in treating chronic schizophrenic patients. nih.gov

The therapeutic action of promazine in schizophrenia is attributed to its antagonism of dopamine (B1211576) receptors in the brain. drugbank.com An excess of dopamine is linked to the over-stimulation of these receptors, which can lead to psychotic illness. drugbank.com By blocking these receptors, this compound helps to control the symptoms of schizophrenia. drugbank.com It specifically acts as an antagonist at dopamine D2 receptors.

While effective, its antipsychotic potency is considered less than that of chlorpromazine. drugbank.com However, its favorable side-effect profile, particularly the lower incidence of extrapyramidal symptoms, has made it a useful option in certain patient populations. drugbank.com

This compound in Agitation and Delirium Management

A significant application of this compound is in the short-term treatment of moderate to severe psychomotor agitation. drugbank.com It is also used to manage agitation and restlessness, particularly in the elderly. drugbank.com Psychomotor agitation is a common and serious issue in various psychiatric and neurological conditions, including schizophrenia, bipolar disorder, and dementia, and can escalate to aggression and violence. nih.gov

Promazine's effectiveness in managing agitation is linked to its action on dopamine receptors. nih.gov In vitro studies have shown that promazine can reversibly block dopamine-mediated responses, thereby inhibiting dopamine activity, which is a key factor in controlling agitation. nih.gov Liquid formulations of promazine are considered advantageous in emergency situations due to ease of administration and rapid onset of action. nih.govnih.gov

Clinical evidence suggests a preference for oral promazine over injections in agitated patients with psychiatric disorders, highlighting the importance of patient comfort in de-escalating situations. nih.gov

Adverse Drug Reactions and Safety Profiles of this compound

Mechanisms Underlying this compound-Induced Adverse Effects

The adverse effects of this compound are intrinsically linked to its pharmacological mechanism of action, which involves the blockade of various receptors in the brain. drugbank.com As a phenothiazine antipsychotic, its primary action is the antagonism of dopamine receptors, but it also affects serotonin (B10506), muscarinic, alpha-adrenergic, and histamine (B1213489) receptors. drugbank.com

The blockade of dopamine D2 receptors in the nigrostriatal pathway is responsible for the extrapyramidal side effects (EPS) sometimes seen with antipsychotic medications, such as tremors, rigidity, and tardive dyskinesia. patsnap.com However, promazine is noted to have greater activity at serotonin 5-HT2 receptors than at dopamine D2 receptors, which may explain its lower incidence of extrapyramidal effects compared to other typical antipsychotics. drugbank.com

A rare but serious adverse reaction associated with antipsychotic drugs, including phenothiazines, is Neuroleptic Malignant Syndrome (NMS). webmd.comdrugs.com NMS is a life-threatening condition characterized by high fever, muscle stiffness, altered mental status, and autonomic dysfunction. wikipedia.orgwebmd.com The underlying mechanism is believed to be a central D2 receptor blockade in the hypothalamus, which disrupts temperature regulation, and in the nigrostriatal pathways, leading to muscle rigidity. sciepub.com While any antipsychotic can cause NMS, it is a known, albeit rare, risk with this class of drugs. webmd.commerckmanuals.com

Other adverse effects are related to the blockade of other receptor types:

Antagonism of alpha-adrenergic receptors can lead to vasodilation and orthostatic hypotension, causing dizziness. patsnap.com

Blockade of histamine H1 receptors is associated with sedative effects like drowsiness. patsnap.com

Anticholinergic effects , resulting from the blockade of muscarinic acetylcholine (B1216132) receptors, can cause dry mouth, blurred vision, and constipation. patsnap.com

Receptor Blockade and Associated Adverse Effects of this compound

| Receptor Target | Associated Adverse Effect | Mechanism |

|---|---|---|

| Dopamine D2 Receptors (Nigrostriatal Pathway) | Extrapyramidal Symptoms (EPS), Neuroleptic Malignant Syndrome (NMS) | Blockade leads to movement disorders and disruption of thermoregulation. |

| Alpha-Adrenergic Receptors | Orthostatic Hypotension, Dizziness | Blockade causes vasodilation and a drop in blood pressure. |

| Histamine H1 Receptors | Sedation, Drowsiness | Central nervous system depression. |

| Muscarinic Acetylcholine Receptors | Dry Mouth, Blurred Vision, Constipation | Anticholinergic effects from receptor blockade. |

Risk Factors and Predictors of this compound Adverse Events

Several factors can increase an individual's risk of experiencing adverse events with this compound. Elderly patients are particularly vulnerable to the side effects of promazine, including its sedative and anticholinergic effects, which can lead to an increased risk of falls. drugs.commedicalnewstoday.com Furthermore, older adults with dementia who are treated with antipsychotics like promazine have a higher risk of death, often due to heart disease or infection. drugs.com

The dose of promazine is also a significant predictor of adverse events. Higher doses are associated with an increased risk of extrapyramidal symptoms. healthline.com Co-existing medical conditions can also predispose individuals to adverse effects. For instance, patients with pre-existing cardiovascular disease may be at a higher risk for the hypotensive and arrhythmic effects of promazine. droracle.ai Caution is also advised for individuals with a history of seizures, as promazine may lower the seizure threshold. drugs.com Psychological stress has also been reported to potentially precipitate toxic reactions to phenothiazines. nih.gov

Drug-Drug Interactions Involving this compound

This compound is subject to numerous drug-drug interactions, which can be broadly categorized as pharmacokinetic or pharmacodynamic.

Pharmacokinetic interactions involve the effect of one drug on the absorption, distribution, metabolism, or excretion of another. pharmajournal.net The metabolism of promazine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, studies have identified CYP1A2, CYP3A4, and CYP2C19 as the main isoforms responsible for its metabolism. nih.gov

Therefore, co-administration of promazine with drugs that are inhibitors or inducers of these enzymes can significantly alter its plasma concentration and potentially lead to adverse effects or reduced efficacy. For example, potent inhibitors of CYP1A2 (like furafylline) or CYP3A4 (like ketoconazole) can decrease the metabolism of promazine, leading to higher plasma levels and an increased risk of toxicity. nih.gov Conversely, inducers of these enzymes could potentially decrease promazine's effectiveness by accelerating its metabolism. nih.gov

| CYP450 Isoform | Role in Promazine Metabolism | Potential Interaction |

|---|---|---|

| CYP1A2 | Major role in 5-sulphoxidation and N-demethylation. nih.gov | Inhibitors may increase promazine levels; inducers may decrease levels. |

| CYP3A4 | Major role in 5-sulphoxidation. nih.gov | Inhibitors may increase promazine levels; inducers may decrease levels. |

| CYP2C19 | Major role in N-demethylation. nih.gov | Inhibitors may increase promazine levels; inducers may decrease levels. |

Additionally, pharmacokinetic interactions can occur at the level of cellular distribution. Promazine and some antidepressants, which are also lysosomotropic, can mutually inhibit their tissue uptake, potentially leading to altered drug concentrations in different body compartments. nih.gov

Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. This compound has significant central nervous system (CNS) depressant effects. drugbank.com When co-administered with other CNS depressants such as alcohol, benzodiazepines, barbiturates, and opioids, there is a risk of additive sedation, respiratory depression, and psychomotor impairment. drugs.comtewv.nhs.uk

Promazine also possesses anticholinergic properties. nih.gov Concurrent use with other drugs that have anticholinergic effects (e.g., tricyclic antidepressants, some antihistamines, and antiparkinsonian agents) can lead to an increased anticholinergic burden. drugs.comracgp.org.au This can result in symptoms such as dry mouth, blurred vision, constipation, urinary retention, and in severe cases, confusion, delirium, and an anticholinergic intoxication syndrome. drugs.comdrugs.com The elderly are particularly susceptible to these additive anticholinergic effects. drugs.comstjames.ie

Furthermore, the combination of promazine with other drugs that can prolong the QT interval (e.g., certain antiarrhythmics, antibiotics, and other antipsychotics) can increase the risk of serious cardiac arrhythmias. drugs.com

Advanced Research Methodologies Applied to Promazine Hydrochloride

Neuroimaging Techniques in Promazine (B1679182) Hydrochloride Research

Neuroimaging offers a non-invasive window into the structural and functional effects of psychotropic drugs on the brain. nih.gov While dedicated neuroimaging studies specifically focused on promazine hydrochloride are limited in publicly available research, the application of these techniques to the broader class of antipsychotics, including other phenothiazines, provides a framework for understanding its potential neural impact.

PET and SPECT are nuclear medicine imaging techniques that measure metabolic and functional processes in the body. radiopaedia.org These methods use radiotracers—biologically active molecules labeled with a radioisotope—to visualize and quantify processes such as receptor occupancy, blood flow, and metabolic activity. nih.gov

For a compound like this compound, which acts as a dopamine (B1211576) D2 receptor antagonist, PET and SPECT could be invaluable. medchemexpress.comselleckchem.com A hypothetical study could involve developing a radiolabeled version of promazine to directly measure its binding affinity and occupancy at dopamine receptors in the living brain. This would allow researchers to correlate receptor engagement with clinical response. While PET generally offers higher resolution, SPECT is often more accessible and cost-effective. radiopaedia.orgnih.gov

Research on related compounds illustrates this potential. For instance, a PET radioligand using the related phenothiazine (B1677639), [11C]promethazine, was developed to image amyloid-beta (Aβ) plaques in the context of Alzheimer's disease research, demonstrating the feasibility of creating such tools for phenothiazine derivatives. nih.gov

Table 1: Comparison of PET and SPECT Technologies

| Feature | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) |

| Principle | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. | Detects gamma rays emitted directly by a gamma-emitting radioisotope. |

| Typical Radioisotopes | 18F, 11C, 15O | 99mTc, 123I, 133Xe |

| Resolution | Higher spatial resolution and better contrast. radiopaedia.org | Lower spatial resolution compared to PET. nih.gov |

| Sensitivity | Generally higher sensitivity. nih.gov | Generally lower sensitivity. |

| Applications | Measuring receptor density, metabolic function (e.g., FDG-PET), and neurotransmitter dynamics. nih.gov | Measuring cerebral blood flow, receptor distribution, and organ function. clinicaltrials.gov |

Functional Magnetic Resonance Imaging (fMRI) is a powerful technique for mapping brain activity by detecting changes in blood flow. nih.gov The blood-oxygen-level-dependent (BOLD) contrast is the standard method used, as it reflects neuronal activity. nih.govdovepress.com Pharmacological fMRI (phfMRI) studies investigate how a drug modulates brain activity, either during a specific task or in a resting state. nih.gov

Although specific fMRI studies on this compound are not prominent, research on schizophrenia and other antipsychotics shows that these drugs can alter activity and connectivity within large-scale brain networks. dovepress.com Studies on drug-naïve, first-episode schizophrenia patients have identified abnormal spontaneous brain activity in regions like the frontal lobe, putamen, and cerebellum. psychiatryinvestigation.org An fMRI study of this compound could reveal how it normalizes or alters these activity patterns, providing insight into its therapeutic mechanism. Such studies are critical for understanding how drugs affect the brain's distributed information processing. nih.gov

Genetic and Genomic Approaches in this compound Research

Inter-individual variability in response to antipsychotic medication is a significant clinical challenge. Genetic and genomic approaches aim to identify hereditary factors that influence a drug's efficacy and the likelihood of adverse effects. nih.gov

Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs. mdpi.com For many antipsychotics, variations in genes coding for metabolic enzymes or drug targets (like dopamine receptors) are known to be influential. mdpi.com

Promazine, like other phenothiazines, is metabolized by the cytochrome P450 (CYP) enzyme system. Genetic polymorphisms in CYP genes, particularly CYP2D6, can lead to significant differences in drug metabolism. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects drug plasma concentrations. While specific pharmacogenomic studies focusing on this compound are scarce, research on other drugs metabolized by CYP2D6 has established a clear link between genotype and clinical outcomes. mdpi.comnih.gov Identifying genetic markers specific to this compound could enable a more personalized approach to treatment.

Gene expression profiling involves measuring the activity of thousands of genes at once to create a global picture of cellular function. In psychiatric pharmacogenomics, this technique can be used to identify a "signature" of gene expression in blood or other tissues that predicts response to a drug. nih.gov

For example, a study analyzing blood samples from schizophrenia patients before treatment identified a set of 130 genes with differential expression between the best and worst responders to antipsychotics. nih.gov A predictive model based on the expression of just four of these genes showed high accuracy. nih.gov Another study investigating brain tissue from individuals with schizophrenia found a reproducible up-regulation of several members of the apolipoprotein L (ApoL) gene family in patients who had been treated with antipsychotics. nih.gov

While these studies were not specific to this compound, they establish a powerful methodology. Applying gene expression profiling to patients treated with this compound could uncover unique molecular pathways affected by the drug and lead to biomarkers that predict therapeutic success.

Table 2: Examples of Genes Implicated in General Antipsychotic Response

| Gene | Potential Role in Drug Response | Finding | Source |

| Apolipoprotein L1 (APOL1) | Lipid transport, membrane function. | Upregulated in the prefrontal cortex of schizophrenia patients treated with antipsychotics. | nih.gov |

| Apolipoprotein L2 (APOL2) | Lipid transport, membrane function. | Upregulated in the prefrontal cortex of schizophrenia patients treated with antipsychotics. | nih.gov |

| Apolipoprotein L4 (APOL4) | Lipid transport, membrane function. | Upregulated in the prefrontal cortex of schizophrenia patients treated with antipsychotics. | nih.gov |

| Heme Oxygenase 1 (HMOX1) | Cellular stress response. | Identified as a potential predictor of antipsychotic response from blood gene expression. | nih.gov |

Proteomic and Metabolomic Studies on this compound

Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively. These "omics" fields provide a snapshot of the functional state of a cell or organism and can reveal the biochemical impact of a drug.

Proteomic investigations can identify which proteins interact with a drug or how the drug alters the expression levels of key proteins involved in signaling pathways. For instance, network pharmacology, a related approach, was used to study the effects of the similar compound promethazine (B1679618) on hippocampal neurons. nih.gov This research identified that promethazine could regulate proteins in the SLC7A11-GPX4 antioxidant system, protecting neurons from injury. nih.gov Similar studies on this compound could clarify its molecular targets and downstream effects.

Metabolomic studies focus on identifying and quantifying the end products of cellular processes. A key application in pharmacology is characterizing a drug's metabolic fate. Research in rats has identified the major metabolites of promazine as desmethylpromazine and promazine sulphoxide . nih.gov A study comparing single versus chronic administration of promazine found that repeated treatment led to increased concentrations of promazine and desmethylpromazine in both the plasma and the brain, suggesting that chronic use alters the drug's own metabolism and distribution. nih.gov The brain-to-plasma concentration ratio for promazine was significantly higher than for the comparator drug imipramine, indicating efficient uptake into the brain. nih.gov

Table 3: Promazine and Metabolite Concentrations in Rats (AUC ng/mlh or ng/gh)

| Compound | Treatment | Plasma Concentration | Brain Concentration |

| Promazine | Single Dose (10 mg/kg) | 260.60 | 6090.30 |

| Promazine | Chronic Dose (10 mg/kg/day for 14 days) | 487.80 | 11466.00 |

| Desmethylpromazine | Single Dose (10 mg/kg) | 129.50 | 1636.50 |

| Desmethylpromazine | Chronic Dose (10 mg/kg/day for 14 days) | 240.50 | 3381.10 |

| Promazine Sulphoxide | Single Dose (10 mg/kg) | 1279.70 | 358.50 |

| Promazine Sulphoxide | Chronic Dose (10 mg/kg/day for 14 days) | 1269.40 | 185.30 |

| Data derived from a pharmacokinetic study in Wistar rats. nih.gov |

Biomarker Identification for this compound Response

The identification of reliable biomarkers is crucial for predicting patient response to this compound, encompassing both therapeutic efficacy and the likelihood of adverse events. Research in this area, while not extensive specifically for promazine, draws heavily on our understanding of the broader class of phenothiazines and antipsychotics. Key areas of investigation include pharmacogenomic markers that influence drug metabolism and proteomics to identify protein signatures associated with drug response.

Pharmacogenomic Biomarkers:

The metabolism of promazine is a key determinant of its plasma concentration and, consequently, its efficacy and toxicity. The cytochrome P450 (CYP) enzyme system is primarily responsible for the biotransformation of promazine. Variations in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism.

Research has identified several CYP isoforms involved in the metabolism of promazine. nih.gov Specifically, CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulphoxidation, while CYP1A2 and CYP2C19 are the primary catalysts for N-demethylation. nih.gov The contribution of CYP2D6 to promazine metabolism appears to be less significant. nih.gov However, for the related phenothiazine, promethazine, CYP2D6 is the principal metabolizing enzyme. nih.gov Patients who are CYP2D6 poor metabolizers have been shown to experience greater sedation from promethazine, highlighting the clinical relevance of this genetic biomarker for related compounds. elsevierpure.com

Polymorphisms in these CYP genes can alter enzyme activity, leading to classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. For antipsychotics in general, CYP2D6 poor metabolizer status has been associated with a significant increase in antipsychotic-induced weight gain. mdpi.com While direct studies on promazine are limited, genetic variations in CYP1A2, CYP3A4, and CYP2C19 represent promising candidate biomarkers for predicting this compound response and susceptibility to side effects.

Another potential area for biomarker discovery is the Uridine Diphosphate Glucuronosyltransferase (UGT) enzyme system, which is involved in the phase II metabolism of many drugs. nih.govnumberanalytics.com While specific links to promazine are not yet firmly established, this pathway is a subject of ongoing pharmacogenetic research for many therapeutic agents.

Proteomic Biomarkers:

Proteomics, the large-scale study of proteins, offers another avenue for biomarker discovery in the context of antipsychotic treatment. nih.gov Although specific proteomic studies for this compound response are not widely documented, research on the broader class of phenothiazines suggests potential protein biomarkers. For instance, promazine has been shown to bind to the protein KRAS in vitro, which may affect its normal signaling pathways and contribute to the drug's biological activities. nih.gov This interaction suggests that proteins involved in cellular signaling could potentially serve as biomarkers or therapeutic targets.

Table 1: Potential Pharmacogenomic Biomarkers for this compound Response

| Gene | Enzyme | Role in Promazine Metabolism | Potential Clinical Implication of Polymorphism |

|---|---|---|---|

| CYP1A2 | Cytochrome P450 1A2 | Major enzyme in 5-sulphoxidation and N-demethylation nih.gov | Altered plasma concentrations, potentially affecting efficacy and toxicity. |

| CYP3A4 | Cytochrome P450 3A4 | Major enzyme in 5-sulphoxidation nih.gov | Variations may lead to differences in drug clearance and exposure. |

| CYP2C19 | Cytochrome P450 2C19 | Major enzyme in N-demethylation nih.gov | Polymorphisms could influence metabolite formation and overall drug effect. |

| CYP2D6 | Cytochrome P450 2D6 | Minor role in promazine metabolism nih.gov | While minor for promazine, significant for other phenothiazines, suggesting potential for some influence on response. nih.govelsevierpure.com |

Metabolic Signatures Associated with this compound Exposure

The metabolic signature of a drug refers to the unique pattern of metabolites produced in the body following its administration. This signature provides a snapshot of the drug's biotransformation and its broader effects on cellular metabolism. For this compound, the primary metabolic pathways involve oxidation and demethylation.

Primary Metabolites:

Upon administration, this compound undergoes significant metabolism in the liver. nih.gov The two major metabolites that have been consistently identified are:

Promazine 5-sulfoxide: Formed through the oxidation of the sulfur atom in the phenothiazine ring. nih.govhmdb.ca

N-desmethylpromazine: Results from the removal of a methyl group from the dimethylamino side chain. nih.gov

The formation of these metabolites is a key aspect of the drug's clearance from the body. Studies in rats have shown that after chronic administration, the concentrations of the parent compound and its demethylated metabolite increase in both plasma and the brain. nih.gov The presence and concentration of these metabolites can be considered a direct metabolic signature of exposure to promazine.

Broader Metabolic Effects:

Table 2: Primary Metabolic Signatures of this compound Exposure

| Metabolite | Metabolic Pathway | Key Enzymes Involved | Significance |

|---|---|---|---|

| Promazine 5-sulfoxide | 5-sulphoxidation | CYP1A2, CYP3A4 nih.gov | A major metabolite indicating drug biotransformation. nih.govhmdb.ca |

| N-desmethylpromazine | N-demethylation | CYP1A2, CYP2C19 nih.gov | A major active metabolite reflecting a key clearance pathway. nih.gov |

Future Directions and Emerging Research Avenues for Promazine Hydrochloride

Development of Novel Promazine (B1679182) Hydrochloride Derivatives and Analogues

The development of novel derivatives and analogues of promazine aims to enhance therapeutic efficacy, reduce side effects, and target new disease areas.

One area of focus has been the synthesis of quaternized promazine derivatives. These modifications have been investigated for their potential as antitubercular agents against Mycobacterium tuberculosis. Research has shown that certain quaternized chlorpromazine (B137089), triflupromazine, and promethazine (B1679618) derivatives exhibit significant activity against both replicating and non-replicating strains of the bacterium, with some compounds showing low toxicity to mammalian cells. nih.gov Structure-activity relationship (SAR) studies of these derivatives have indicated that an electron-withdrawing substituent on the phenothiazine (B1677639) ring is crucial for antitubercular activity. nih.gov

Another promising development is the creation of promazine derivatives with antimicrobial properties. For instance, a novel derivative, JBC 1847, was synthesized with the aim of not crossing the blood-brain barrier, thereby avoiding central nervous system side effects. nih.gov In vitro studies revealed that JBC 1847 has potent antimicrobial activity against several Gram-positive pathogens, including Staphylococcus aureus. nih.gov This suggests its potential as a topical agent for skin infections.

Furthermore, researchers have synthesized novel tetracyclic azaphenothiazines with a quinoline (B57606) ring as analogues of chlorpromazine, a closely related phenothiazine. nih.gov These compounds have shown promising anticancer and antibacterial activities. The inclusion of a quinoline scaffold and various substituents at the thiazine (B8601807) nitrogen atom are key modifications being explored. nih.gov The synthesis of these new derivatives often involves multi-step processes, including reactions like the Ullmann-type coupling to form the tricyclic phenothiazine ring structure. acs.org

| Derivative/Analogue | Key Modification | Potential Therapeutic Application | Supporting Research Findings |

|---|---|---|---|

| Quaternized Promazine Derivatives | Quaternization of the nitrogen atom in the side chain | Tuberculosis | Active against replicating and non-replicating Mycobacterium tuberculosis. nih.gov |

| JBC 1847 | Modification to prevent crossing the blood-brain barrier | Bacterial Infections (topical) | Increased antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus. nih.gov |

| Tetracyclic Azaphenothiazines | Incorporation of a quinoline ring | Cancer, Bacterial Infections | Demonstrated cytotoxic and antibacterial properties. nih.gov |

Repurposing and New Therapeutic Indications for Promazine Hydrochloride

Drug repurposing, the identification of new uses for existing drugs, offers a promising avenue for this compound and related phenothiazines.

Anticancer Activity: A significant area of research is the potential of phenothiazines, including promazine, in cancer therapy. nih.govfrontiersin.org Studies have suggested that these compounds can selectively target and destroy cancerous tissue by modulating energy metabolism in malignant cells. nih.gov The anticancer effects of related phenothiazines like chlorpromazine have been attributed to their ability to regulate the cell cycle, suppress cancer growth and metastasis, and overcome chemo-resistance. nih.gov Some research suggests that phenothiazines can induce apoptosis in cancer cells by inhibiting pathways like the Akt/mTOR pathway. frontiersin.org

Antimicrobial Properties: Promazine and its analogues have demonstrated notable antimicrobial activity. Research has shown that promazine possesses antibacterial action against a range of Gram-positive and Gram-negative bacteria. documentsdelivered.comnih.gov There is also evidence of a synergistic effect when promazine is combined with certain antibiotics, such as tetracycline, enhancing their inhibitory capacity. documentsdelivered.com The development of derivatives like JBC 1847 further highlights the potential of promazine-based compounds as novel antimicrobial agents. nih.gov

Neurodegenerative Diseases: Emerging research suggests a potential role for phenothiazines in neurodegenerative disorders. For instance, promethazine, a related phenothiazine, has been identified as an amyloid-binding molecule. nih.gov This finding opens up the possibility of developing promazine-based compounds as imaging probes or therapeutics for Alzheimer's disease. nih.gov The ability of some phenothiazines to cross the blood-brain barrier is a key advantage in this context. mdpi.com

| Therapeutic Area | Proposed Mechanism of Action | Key Research Findings |

|---|---|---|

| Cancer | Modulation of cancer cell energy metabolism, induction of apoptosis, inhibition of growth and metastasis. nih.govfrontiersin.orgnih.gov | Studies on related phenothiazines show potent anti-proliferative effects on various cancer types. nih.gov |

| Bacterial Infections | Direct antibacterial action and synergistic effects with antibiotics. documentsdelivered.comnih.gov | Promazine has shown inhibitory capacity against both Gram-positive and Gram-negative bacteria. documentsdelivered.com |

| Neurodegenerative Diseases | Binding to amyloid plaques. nih.gov | Promethazine, a related compound, has been shown to bind to amyloid plaques, suggesting potential for Alzheimer's disease. nih.gov |

Mechanistic Insights from this compound Research Informing Other Therapeutic Areas

The multifaceted mechanism of action of this compound provides valuable insights that can be applied to other therapeutic areas. Promazine acts as an antagonist at a variety of receptors, including dopamine (B1211576) (D1, D2, and D4), serotonin (B10506) (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (B1213489) H1 receptors. drugbank.comnih.gov This broad receptor profile is central to its potential in diverse diseases.

For example, the ability of phenothiazines to interact with and disrupt cellular membranes is a key aspect of their anticancer activity. frontiersin.org Their cationic and amphiphilic nature allows them to alter the lipid bilayer of cancer cell membranes, affecting fluidity, integrity, and the function of membrane-bound proteins. frontiersin.org This understanding of membrane disruption could inform the development of other anticancer agents that target the physical properties of cancer cell membranes.

In the context of infectious diseases, the antimicrobial effects of phenothiazines are thought to involve multiple mechanisms, including the inhibition of efflux pumps, which are a major cause of multidrug resistance in bacteria. researchgate.net By understanding how promazine and its derivatives interfere with these pumps, researchers can design new strategies to combat antibiotic resistance.

The neuroprotective effects observed with combinations of chlorpromazine and promethazine in preclinical stroke models are linked to reductions in oxidative stress and improvements in brain metabolism. frontiersin.orgresearchgate.net These findings provide insights into the cellular pathways that can be targeted to protect the brain from ischemic injury, which could be relevant for the development of new treatments for stroke and other neurological conditions.

Long-Term Outcomes and Real-World Evidence Studies of this compound

While promazine has been in clinical use for many years, there is a notable lack of formal, large-scale, long-term outcome and real-world evidence studies specifically focused on this compound. Much of the available information on long-term effects is derived from clinical experience and studies of the broader class of first-generation antipsychotics.

Long-term use of phenothiazines, including promazine, is associated with the risk of tardive dyskinesia, a movement disorder characterized by involuntary, repetitive body movements. drugs.com Other potential long-term nervous system effects can include drowsiness, dystonia, and akathisia. drugs.com Endocrine side effects such as hyperprolactinemia have also been reported with other neuroleptics. drugs.com

The sedative properties of promazine can lead to long-term cognitive and memory impairment with chronic use. thehopehouse.com From a cardiovascular perspective, promazine has been linked to adverse effects such as hypotension and tachycardia. tewv.nhs.uk

Q & A

Q. How to determine the purity of Promazine hydrochloride using USP monograph methods?

The USP monograph specifies a UV spectrophotometric assay where absorbance is measured at 301 nm in 0.1 N HCl. The sample and standard solutions are compared to calculate purity, with strict adherence to low-actinic glassware and subdued light to prevent degradation . Chromatographic purity is assessed via thin-layer chromatography (TLC) using a silica gel plate and a solvent system of toluene-alcohol-ammonium hydroxide (95:15:1). Impurity limits (≤2.0% total, ≤1.0% single impurity) are validated against standardized dilutions .

Q. What are the recommended storage conditions to maintain this compound stability?

Store in tightly sealed, light-resistant containers at controlled room temperature. Solutions must be prepared and analyzed promptly under subdued light to minimize photodegradation, as outlined in USP stability protocols .

Q. How to prepare standard solutions for this compound quantification?

Dissolve USP-grade this compound RS in methanol to create a primary stock solution (400 µg/mL). Serial dilutions (e.g., 1:2, 1:10) yield secondary standards for impurity profiling. Concentrations must align with the TLC validation range (0.2–2.0%) .

Q. What are the key parameters in validating a UV spectrophotometric assay for Promazine HCl?

Validate linearity (absorbance vs. concentration), accuracy (recovery of spiked standards), and precision (repeatability of absorbance ratios at 252 nm/301 nm, which should be 7.1–7.9). Ensure compliance with USP wavelength maxima and solvent specifications .

Advanced Research Questions

Q. How to analyze related substances in this compound using TLC-densitometry?

A validated TLC-densitometric method employs silica gel plates and a mobile phase of chloroform-methanol-ammonia (90:10:1). Spots are quantified at 254 nm using densitometric UV detection. Calibration curves for impurities (e.g., chlorpromazine derivatives) must demonstrate linearity (R² >0.99) and sensitivity (LOD ≤0.1%) .

Q. What methodologies are employed to study Promazine's antagonistic activity on dopamine and serotonin receptors?

Radioligand binding assays using D2 dopamine and 5-HT2A/2C serotonin receptors are standard. Competitive inhibition constants (Ki) are derived via displacement of [³H]spiperone or [³H]ketanserin in transfected cell lines. Off-target effects (e.g., muscarinic or adrenergic receptor binding) should be screened using panel assays .

Q. How to resolve discrepancies in Promazine's reported effects across different in vitro models?

Contradictions in efficacy (e.g., variable sedation outcomes) may arise from receptor subtype selectivity, cell line variability, or assay conditions (e.g., buffer pH, incubation time). Cross-validate findings using orthogonal methods (e.g., functional cAMP assays vs. binding studies) and reference USP-controlled sample preparations .

Q. What spectroscopic techniques are used for structural elucidation of Promazine HCl?

Synchrotron powder diffraction enables crystal structure determination, validated via Rietveld refinement. Key parameters include lattice constants (a=14.2 Å, b=6.5 Å, c=15.1 Å) and hydrogen bonding patterns. Complementary NMR (¹H/¹³C) and IR spectroscopy confirm functional group integrity .

Q. How to design experiments assessing Promazine's impact on dopaminergic signaling in neural models?